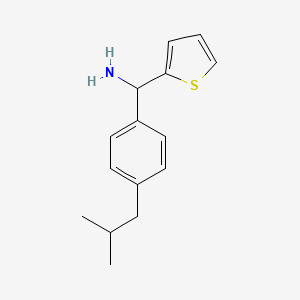
(4-Isobutylphenyl)(thien-2-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutylphenyl)(thien-2-yl)methylamine typically involves the reaction of 4-isobutylbenzyl chloride with thien-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Isobutylphenyl)(thien-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and phenyl rings.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine products depending on the nucleophile used.
Scientific Research Applications
(4-Isobutylphenyl)(thien-2-yl)methylamine is primarily used in biochemical and proteomics research It serves as a biochemical tool for studying protein interactions and functions
Mechanism of Action
The exact mechanism of action for (4-Isobutylphenyl)(thien-2-yl)methylamine is not well-defined in the literature. as a biochemical tool, it likely interacts with specific proteins or enzymes, affecting their activity and function. The molecular targets and pathways involved would depend on the specific context of its use in research.
Comparison with Similar Compounds
Similar Compounds
(4-Isobutylphenyl)methylamine: Lacks the thienyl group, making it less versatile in certain biochemical applications.
(Thien-2-yl)methylamine: Lacks the isobutylphenyl group, which may affect its binding affinity and specificity in biochemical assays.
Uniqueness
(4-Isobutylphenyl)(thien-2-yl)methylamine is unique due to the presence of both the isobutylphenyl and thienyl groups, which may confer specific binding properties and reactivity that are advantageous in proteomics research .
Biological Activity
(4-Isobutylphenyl)(thien-2-yl)methylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacodynamics, pharmacokinetics, and therapeutic applications.
Antitumor Activity
Preliminary investigations suggest that compounds with similar thienyl structures may exhibit antitumor effects. For example, a study on copper(II) complexes with thienyl derivatives demonstrated cytotoxicity against pancreatic and gastric cancer cell lines . The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways.
Pharmacokinetics
While detailed pharmacokinetic data specifically for this compound is scarce, related compounds have shown varied absorption rates and metabolic stability. For instance, some thienyl compounds are noted for their stability in plasma and favorable distribution profiles, which may be extrapolated to predict similar behavior for this compound .
Study 1: Antimicrobial Testing
A study assessed the antimicrobial efficacy of thienyl derivatives against common bacterial pathogens. The results indicated that certain modifications to the thienyl structure enhanced activity against E. coli and Bacillus subtilis, suggesting that this compound could be explored further for similar applications .
Study 2: Cytotoxicity Evaluation
In vitro assays were conducted to evaluate the cytotoxic effects of various thienyl compounds on cancer cell lines. The findings revealed that specific structural modifications significantly increased cytotoxicity, particularly in breast adenocarcinoma models, which may provide insights into the potential effectiveness of this compound against similar malignancies .
Research Findings Summary Table
Properties
Molecular Formula |
C15H19NS |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H19NS/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14/h3-9,11,15H,10,16H2,1-2H3 |
InChI Key |
QDEDRANLVGQQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















